molecular formula C14H12O7S B13837766 Phenyl 2-Hydroxy-4-methoxy-5-sulfobenzoate

Phenyl 2-Hydroxy-4-methoxy-5-sulfobenzoate

Cat. No.: B13837766
M. Wt: 324.31 g/mol
InChI Key: SBIXJJVTXWMPGB-UHFFFAOYSA-N
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Description

Phenyl 2-Hydroxy-4-methoxy-5-sulfobenzoate is an organic compound with a molecular weight of 324.31 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl 2-Hydroxy-4-methoxy-5-sulfobenzoate is synthesized from 4-Methoxysalicylic acid. The synthetic route involves the esterification of 4-Methoxysalicylic acid with phenol in the presence of a suitable catalyst. The reaction conditions typically include a temperature range of 60-80°C and a reaction time of 4-6 hours. The product is then purified using recrystallization techniques.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with continuous monitoring of temperature and pressure. The product is then subjected to multiple purification steps, including distillation and crystallization, to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Phenyl 2-Hydroxy-4-methoxy-5-sulfobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into hydroquinones.

    Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents such as nitric acid (HNO₃) for nitration and halogens (Cl₂, Br₂) for halogenation are employed.

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Nitro and halogenated derivatives

Scientific Research Applications

Phenyl 2-Hydroxy-4-methoxy-5-sulfobenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antitumor properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Phenyl 2-Hydroxy-4-methoxy-5-sulfobenzoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, leading to the disruption of metabolic pathways. It may also interact with cellular receptors, modulating signal transduction processes. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Phenyl 2-Hydroxy-4-methoxy-5-sulfobenzoate can be compared with other similar compounds, such as:

    4-Methoxysalicylic acid: The precursor in its synthesis.

    Phenyl 2-Hydroxy-4-methoxybenzoate: Lacks the sulfonic acid group.

    Phenyl 2-Hydroxy-5-sulfobenzoate: Lacks the methoxy group.

The uniqueness of this compound lies in its combined functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H12O7S

Molecular Weight

324.31 g/mol

IUPAC Name

4-hydroxy-2-methoxy-5-phenoxycarbonylbenzenesulfonic acid

InChI

InChI=1S/C14H12O7S/c1-20-12-8-11(15)10(7-13(12)22(17,18)19)14(16)21-9-5-3-2-4-6-9/h2-8,15H,1H3,(H,17,18,19)

InChI Key

SBIXJJVTXWMPGB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)O)C(=O)OC2=CC=CC=C2)S(=O)(=O)O

Origin of Product

United States

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